Ipconazole

Antifungal Susceptibility Mycelial Growth Inhibition Fusarium fujikuroi

Managing Fusarium resistance in seed treatment programs demands fungicides with uncompromised potency and distinct resistance profiles. Ipconazole (CAS 125225-28-7) addresses this challenge as a systemic triazole DMI with a unique stereoselective activity advantage-its (-)-1S,2R,5S enantiomer is 34.6-129.5× more bioactive than its (+)-antipode. Critically, a 2024 study confirms no cross-resistance to pydiflumetofen (SDHI), carbendazim (MBC), or fludioxonil, enabling effective rotation strategies. • EC₅₀ of 0.0472 μg/mL against F. fujikuroi-3.3× more potent than phenamacril. • EC₅₀ of 0.1072 μg/mL against F. pseudograminearum with low resistance risk. • Available as ≥98% pure analytical standard or technical-grade material for formulation R&D.

Molecular Formula C18H24ClN3O
Molecular Weight 333.9 g/mol
CAS No. 125225-28-7
Cat. No. B053594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpconazole
CAS125225-28-7
Molecular FormulaC18H24ClN3O
Molecular Weight333.9 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3
InChIKeyQTYCMDBMOLSEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.08e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Ipconazole (CAS 125225-28-7): A Potent Triazole Fungicide for Seed-Borne Disease Control


Ipconazole (CAS 125225-28-7) is a systemic, broad-spectrum triazole fungicide that acts as a sterol demethylation inhibitor (DMI), disrupting ergosterol biosynthesis in fungal cell membranes [1]. It is primarily employed as a seed treatment to protect crops like rice, wheat, and barley from a range of soil-borne and seed-borne pathogens, including Fusarium, Cochliobolus, and Pyricularia species [2]. Ipconazole is characterized by its chiral nature, existing as a racemic mixture of four stereoisomers, with the (-)-1S,2R,5S enantiomer demonstrating significantly higher bioactivity [3].

The Ipconazole Advantage: Why Substitution with Other Triazole Fungicides is Not Equivalent


Although ipconazole belongs to the DMI class of fungicides alongside other triazoles like tebuconazole and difenoconazole, direct substitution is not scientifically justified. Ipconazole exhibits a unique stereoselective bioactivity profile, with the (-)-1S,2R,5S enantiomer showing 34.6–129.5 times higher activity than its (+)-antipode [1]. Furthermore, its cross-resistance profile is distinct; a 2024 study demonstrated no cross-resistance between ipconazole and pydiflumetofen, carbendazim, fludioxonil, or phenamacril, whereas cross-resistance was observed with mefentrifluconazole and tebuconazole [2]. This combination of high intrinsic potency and a defined resistance pattern makes ipconazole a non-fungible asset in fungicide rotation and mixture strategies, particularly for managing Fusarium diseases in cereals.

Quantitative Evidence for Ipconazole Differentiation Against Key Comparators


Superior In Vitro Antifungal Potency of Ipconazole Compared to Phenamacril Against Fusarium fujikuroi

Ipconazole demonstrates significantly higher antifungal activity against F. fujikuroi, the causal agent of rice bakanae disease, compared to the alternative fungicide phenamacril [1]. In an in vitro assay evaluating mycelial growth inhibition across 19 field isolates, the average EC50 value for ipconazole was 0.0472 μg/ml, which was 3.27 times lower (indicating greater potency) than the 0.1544 μg/ml value for phenamacril [1]. This substantial difference in intrinsic activity establishes ipconazole as a more potent base molecule for controlling this economically significant pathogen.

Antifungal Susceptibility Mycelial Growth Inhibition Fusarium fujikuroi

Differential Cross-Resistance Profile of Ipconazole and Tebuconazole in Fusarium pseudograminearum

A 2024 study on F. pseudograminearum, a pathogen causing crown rot in cereals, revealed a specific cross-resistance pattern that differentiates ipconazole from other triazoles [1]. Laboratory-generated ipconazole-resistant mutants exhibited cross-resistance to mefentrifluconazole and tebuconazole. Crucially, no cross-resistance was detected between ipconazole and several other key fungicide classes, including pydiflumetofen (SDHI), carbendazim (MBC), fludioxonil (PP), and phenamacril [1]. This profile is important for resistance management; while resistance to ipconazole may compromise the efficacy of tebuconazole, it leaves other critical chemistry classes unaffected, informing rotation strategies.

Fungicide Resistance Cross-Resistance Fusarium pseudograminearum

Enantiomer-Dependent Bioactivity: The (-)-1S,2R,5S Isomer of Ipconazole is 34.6–129.5 Times More Active than its (+) Antipode

Ipconazole's bioactivity is highly enantioselective. The (-)-1S,2R,5S enantiomer of ipconazole (IPC) exhibits 34.6 to 129.5 times greater antifungal activity than the (+)-1R,2S,5R enantiomer across three plant pathogens [1]. Molecular docking studies attribute this to a stronger binding affinity of the (-)-enantiomer for the CYP51 target protein, the fungal enzyme inhibited by DMI fungicides [1]. This finding indicates that the racemic mixture's overall efficacy is driven predominantly by the (-)-enantiomer, and the (+)-enantiomer contributes significantly less to the fungicidal effect.

Chiral Pesticide Enantioselective Activity CYP51 Binding Affinity

Low Resistance Risk and Stable Efficacy of Ipconazole in Fusarium pseudograminearum

An analysis of resistance risk in F. pseudograminearum, a major wheat pathogen, determined that there is a low risk for the development of resistance to ipconazole [1]. Among seven ipconazole-resistant mutants generated in the laboratory, six exhibited reduced fitness compared to their parental isolates [1]. The study also established a baseline sensitivity for ipconazole, reporting an average EC50 value of 0.1072 μg/mL against 101 field isolates [1]. The combination of a low resistance risk and the fitness cost associated with resistance mutations supports the sustained efficacy of ipconazole in field applications, a key factor for long-term procurement and use strategies.

Resistance Risk Assessment Fusarium pseudograminearum Mutant Fitness

Enhanced Environmental Persistence of the More Bioactive Ipconazole Enantiomer

The environmental fate of ipconazole is also stereoselective. Accumulation and metabolism studies in a soil-earthworm system revealed that the more bioactive (-)-1S,2R,5S enantiomer is more persistent than the (+)-1R,2S,5R enantiomer [1]. This differential persistence implies that the fraction of ipconazole most responsible for its fungicidal activity remains in the soil environment longer, which could influence its residual efficacy profile. Ipconazole is primarily metabolized into hydroxylated ipconazole through hydroxylation in this system [1].

Environmental Fate Enantioselective Degradation Soil Persistence

Ipconazole (CAS 125225-28-7): Primary Research and Industrial Application Scenarios


Rice Bakanae Disease Control: Seed Treatment for Superior Mycelial Growth Inhibition

Ipconazole is optimally suited for seed treatment in rice (Oryza sativa) to control Bakanae disease caused by Fusarium fujikuroi. Its use is justified by a demonstrably higher in vitro potency compared to alternatives like phenamacril, with an EC50 value of 0.0472 μg/ml versus 0.1544 μg/ml [1]. In greenhouse trials, a 2:1 mixture of phenamacril and ipconazole at 6 g a.i./100 kg of seed achieved 100% disease control [1]. This data supports ipconazole as a high-potency component in seed treatment formulations, enabling lower use rates and potentially reducing selection pressure for resistance.

Fusarium Crown Rot Management in Cereals: A Component in Resistance Management Rotations

For managing Fusarium crown rot in wheat and barley caused by F. pseudograminearum, ipconazole is a valuable rotational or mixture partner. Its unique cross-resistance profile—showing no cross-resistance to key fungicides like pydiflumetofen (SDHI) or carbendazim (MBC), while having cross-resistance to tebuconazole [2]—allows it to be used in sequences that preserve the efficacy of other modes of action. Furthermore, the low baseline EC50 of 0.1072 μg/mL against this pathogen and the low risk of resistance development [2] make ipconazole a reliable component in anti-resistance strategies.

Industrial Material Preservation: Wood Protection via Synergistic Mixtures

Ipconazole is used in industrial applications for the preservation of wood and wood composites against fungal decay. As described in patent literature, ipconazole alone may have insufficient activity against certain wood-destroying organisms [3]. Therefore, it is formulated in synergistic mixtures with other fungicides, such as metal salts, triazoles, or imidazoles, to achieve broad-spectrum protection and enhanced microbicidal activity [3]. This scenario highlights the importance of procuring ipconazole as part of a specific, proven formulation rather than as a standalone active ingredient for industrial material preservation.

Mitigating DON Mycotoxin Contamination in Cereals via Synergistic Formulations

In cereal production, particularly wheat and barley, ipconazole is utilized in synergistic fungicidal compositions with compounds like jinggangmycin (validamycin). These mixtures are specifically designed for the control of Fusarium head blight (FHB) and have the added benefit of significantly decreasing contamination levels of deoxynivalenol (DON) toxin in harvested grains [4]. This application targets both yield protection and food safety quality parameters, providing a dual value proposition for grain producers and processors.

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